10-Undecenamide, N-morpholino-
Description
Contextualization within Fatty Acid Amide Chemistry
N-Morpholino-10-undecenamide is a derivative of 10-undecenoic acid, an unsaturated fatty acid. nih.govwikipedia.org Fatty acid amides are a broad class of chemical compounds that have garnered significant attention in biological and medicinal chemistry. ontosight.ai These molecules are characterized by a fatty acid backbone linked to an amine via an amide bond. wikipedia.org
Fatty acid amides are known to be involved in a variety of biological processes, including the modulation of pain, inflammation, and immune responses. ontosight.ai Some are identified as endogenous lipids with potential biological activity. ontosight.ai The length and degree of unsaturation of the fatty acid chain, as well as the nature of the amide substituent, can significantly influence the compound's physical, chemical, and biological properties. ontosight.ai For instance, different fatty acid amides have been investigated for their potential as anti-inflammatory agents and their roles in cellular signaling and metabolic regulation. ontosight.ai
The synthesis of fatty acid amides can be achieved through various methods, including the direct amidation of carboxylic acids with amines. rsc.org The presence of the amide bond is a key feature in many pharmaceuticals, with a significant percentage of clinically approved drugs containing this functional group. wikipedia.org
Significance of the Morpholine (B109124) Moiety in Chemical Science
The morpholine ring is a six-membered heterocyclic compound containing both an amine and an ether functional group. wikipedia.org This structural motif is considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical and metabolic properties. Current time information in Bangalore, IN. The presence of the nitrogen atom imparts basicity, while the oxygen atom contributes to the molecule's polarity and ability to form hydrogen bonds. wikipedia.org
The morpholine moiety is often incorporated into drug candidates to enhance properties such as solubility, metabolic stability, and target binding affinity. nih.govCurrent time information in Bangalore, IN. It can act as a versatile scaffold, and modifications to the morpholine ring can be used to fine-tune the biological activity of a molecule, potentially leading to increased potency and selectivity. Current time information in Bangalore, IN. Numerous approved and experimental drugs across various therapeutic areas contain a morpholine ring, highlighting its importance in drug design and development. Current time information in Bangalore, IN.
Overview of Current Academic Research Trajectories for N-Morpholino-10-Undecenamide
Direct academic research focusing exclusively on N-Morpholino-10-undecenamide is not extensively documented in publicly available literature. However, based on the known properties of its constituent parts, several potential research trajectories can be postulated.
Given that 10-undecenoic acid has been studied for its antifungal properties and as a building block for polymers and pharmaceuticals, research into N-Morpholino-10-undecenamide could explore similar applications. wikipedia.orgsigmaaldrich.com The incorporation of the morpholine moiety might modulate the antifungal activity or introduce novel biological properties. For example, a compound formed between undecenoic acid and morpholine has been noted for its potential antimicrobial and antifungal properties. ontosight.ai
Furthermore, the field of fatty acid amides is an active area of research, with ongoing efforts to discover new compounds with therapeutic potential. beilstein-journals.orgpurdue.edu Investigations into N-Morpholino-10-undecenamide could focus on its potential as an inhibitor of enzymes such as fatty acid amide hydrolase (FAAH), a strategy pursued for other fatty acid amides to modulate endocannabinoid signaling. wikipedia.orgbeilstein-journals.org
The synthesis of novel morpholine derivatives is also a continuing area of interest in organic and medicinal chemistry. researchgate.netd-nb.infomdpi.com Research could focus on optimizing the synthesis of N-Morpholino-10-undecenamide and creating a library of related compounds for screening against various biological targets. The copolymerization of related undecenamide monomers has also been explored, suggesting potential applications in materials science. vdoc.pub
Below is a table of the key chemical properties of N-Morpholino-10-undecenamide based on available data. nih.gov
| Property | Value |
| Molecular Formula | C15H27NO2 |
| Molecular Weight | 253.38 g/mol |
| XLogP3-AA | 3.5 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 9 |
| Exact Mass | 253.204179104 Da |
| Monoisotopic Mass | 253.204179104 Da |
Structure
2D Structure
3D Structure
Properties
CAS No. |
102613-06-9 |
|---|---|
Molecular Formula |
C15H28N2O2 |
Molecular Weight |
268.39 g/mol |
IUPAC Name |
N-morpholin-4-ylundec-10-enamide |
InChI |
InChI=1S/C15H28N2O2/c1-2-3-4-5-6-7-8-9-10-15(18)16-17-11-13-19-14-12-17/h2H,1,3-14H2,(H,16,18) |
InChI Key |
ILELPUKWXDUQSX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCC(=O)NN1CCOCC1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N Morpholino 10 Undecenamide
Strategies for Undecenamide Amide Bond Formation
The creation of the amide linkage is a critical step in the synthesis of N-morpholino-10-undecenamide. Direct amidation of a carboxylic acid with an amine is a desirable, atom-economical process, as the only byproduct is water. diva-portal.org Catalytic approaches are often employed to facilitate this transformation under milder conditions and to improve reaction rates and yields.
Group (IV) metal complexes, including those of titanium, have been developed as effective catalysts for direct amidation reactions. diva-portal.org Titanium tetrafluoride (TiF4) in particular has been shown to catalyze the direct amidation of both aromatic and aliphatic carboxylic acids. researchgate.net The proposed mechanism for TiF4-mediated amidation involves the coordination of the titanium catalyst to the carboxylic acid. researchgate.net This activation prepares the carbonyl group for a nucleophilic attack by the amine, such as morpholine (B109124). The subsequent steps involve a proton transfer and the elimination of a water molecule to form the final amide product and regenerate the catalyst. researchgate.net While specific examples detailing TiF4 catalysis for N-morpholino-10-undecenamide are not prevalent, the general applicability of this method to aliphatic carboxylic acids like 10-undecenoic acid suggests its potential utility. researchgate.net Other titanium catalysts, such as titanium(IV) isopropoxide, have also proven effective for the direct amidation of nonactivated carboxylic acids with primary and secondary amines, yielding secondary and tertiary amides in high yields. researchgate.netdiva-portal.org
Table 1: Comparison of Catalytic Amidation Features
| Catalyst System | Key Features | Reaction Conditions | Byproduct |
|---|---|---|---|
| Titanium (IV) Fluoride (TiF4) | Effective for aromatic & aliphatic acids. researchgate.net | Refluxing toluene. researchgate.net | Water |
| Titanium (IV) Isopropoxide | Environmentally benign; forms secondary & tertiary amides. researchgate.netdiva-portal.org | Dry THF, 100-110 °C. researchgate.net | Water |
| Amine-Boranes | Dual-purpose: activates acid and delivers amine; high functional group tolerance. organic-chemistry.orgacs.org | Aprotic solvents (e.g., xylenes), reflux. google.com | Boric acid derivatives |
Amine-borane complexes serve as versatile reagents for direct amide synthesis from carboxylic acids. organic-chemistry.orgacs.org This methodology can be particularly advantageous as the amine-borane acts as a dual-purpose reagent: it first activates the carboxylic acid and then delivers the corresponding amine to form the amide. purdue.edu The reaction typically involves the formation of a triacyloxyborane-amine complex as an intermediate. organic-chemistry.orggoogle.com This method exhibits high functional group tolerance and can be used to prepare primary, secondary, and tertiary amides in good to excellent yields (55-99%). purdue.edu
A significant benefit of this approach is its ability to handle gaseous or low-boiling point amines by using their stable borane (B79455) complexes. organic-chemistry.orgacs.orgorganic-chemistry.org While a specific application for synthesizing N-morpholino-10-undecenamide isn't detailed, the broad applicability to aliphatic acids and secondary amines like morpholine makes it a highly relevant synthetic strategy. organic-chemistry.orgacs.org Furthermore, catalytic versions of this reaction have been developed, using substances like ammonia-borane as a precatalyst for the direct amidation of both aromatic and aliphatic carboxylic acids. acs.orgresearchgate.net Visible light has also been employed to mediate the synthesis of amides from carboxylic acids and amine-boranes under mild conditions. rsc.org
Methodologies for Morpholine Moiety Incorporation
The morpholine ring is a key structural feature, and its incorporation is fundamental to the synthesis of the target compound. This typically involves the reaction of morpholine, a secondary amine, with an activated form of 10-undecenoic acid.
N-substituted morpholines, specifically N-acyl morpholines, are commonly synthesized by reacting morpholine with a carboxylic acid or its activated derivative. researchgate.net Direct coupling between a carboxylic acid and morpholine can be promoted by catalysts, as discussed in section 2.1.1. Alternatively, the carboxylic acid can be converted into a more reactive species, such as an acyl chloride or a mixed anhydride, which then readily reacts with morpholine to form the amide bond. nih.gov Light-mediated methods have also been developed for the direct coupling of carboxylic acids with morpholine, avoiding the need for pre-activation or coupling reagents. researchgate.net The synthesis of various morpholine derivatives is a subject of significant research, often aimed at creating compounds with specific biological or chemical properties. e3s-conferences.orgnih.govnih.govnih.gov
The morpholine scaffold is present in numerous novel chemical entities due to its favorable physicochemical properties and synthetic accessibility. e3s-conferences.org Research has focused on synthesizing new molecules where the morpholine moiety is coupled to other complex structures, such as quinoxalines and quinolines, to explore their potential as therapeutic agents. nih.govbohrium.comnih.gov For instance, novel cinnamamide (B152044) derivatives containing a morpholine moiety have been synthesized by reacting substituted cinnamic acids with morpholine. hilarispublisher.com The synthesis of these entities often involves multi-step reaction sequences where the morpholine ring is introduced via nucleophilic substitution or direct amidation. bohrium.comnih.gov These synthetic efforts highlight the versatility of the morpholine unit as a building block in the creation of diverse and complex molecules. bohrium.com
Preparation of Advanced Undecenamide Analogues and Derivatives
The N-morpholino-10-undecenamide structure offers multiple sites for chemical modification to prepare advanced analogues. The terminal double bond of the undecenoyl chain is a particularly attractive site for derivatization.
The terminal alkene provides a handle for a variety of chemical transformations. For example, 10-undecenoic acid and its derivatives can undergo thiol-ene reactions, olefin cross-metathesis, or radical polymerization. nih.govvulcanchem.com In one study, methyl 10-undecenoate was first subjected to a thiol-ene reaction with cysteamine, and the resulting amine was then amidated with various phenolic acids to create novel lipoconjugates. beilstein-journals.org This demonstrates how the double bond can be used as a reactive point for tethering other functional molecules.
Furthermore, the undecenoyl chain can be modified through other reactions such as epoxidation. Polyesters containing undecenoate side chains have been successfully epoxidized using reagents like m-chloroperbenzoic acid (MCPBA), converting the terminal double bonds into reactive epoxide rings. acs.org Such modifications on analogues of N-morpholino-10-undecenamide could produce derivatives with new chemical properties and potential applications. The synthesis of various undecenamide derivatives, such as N-benzyl-10-undecenamide, has also been reported, showcasing the diversity of amides that can be generated from 10-undecenoic acid. purdue.edu
Table 2: Potential Derivatization Reactions for N-Morpholino-10-Undecenamide
| Reaction Type | Reagents/Conditions | Functional Group Modified | Potential Product Type |
|---|---|---|---|
| Thiol-Ene Reaction | Thiol (e.g., cysteamine), photo/thermal initiation. beilstein-journals.org | Terminal Alkene | Thioether-linked conjugate |
| Epoxidation | Peroxy acids (e.g., MCPBA). acs.org | Terminal Alkene | Epoxide derivative |
| Hydrogenation | H2, Pd/C catalyst. nih.gov | Terminal Alkene | Saturated undecanamide (B1594487) analogue |
| Amidation of Phenolic Acids | Phenolic acid, coupling agents. beilstein-journals.org | Amine (post-thiol-ene) | Phenolic lipoconjugate |
Chemical Modifications of the Undecenyl Chain
The terminal double bond of the undecenyl chain in N-morpholino-10-undecenamide serves as a versatile functional handle for a variety of chemical transformations. These modifications can introduce new functionalities and alter the physicochemical properties of the molecule.
Table 1: Potential Chemical Modifications of the Undecenyl Chain
| Reaction Type | Reagents and Conditions | Expected Product |
| Epoxidation | m-Chloroperoxybenzoic acid (mCPBA) | N-morpholino-10,11-epoxyundecanamide |
| Hydroboration-Oxidation | 1. Borane-tetrahydrofuran complex (BH₃-THF) 2. Hydrogen peroxide (H₂O₂), Sodium hydroxide (B78521) (NaOH) | N-morpholino-11-hydroxyundecanamide |
| Diels-Alder Reaction | Dienophile (e.g., maleic anhydride) | Cycloaddition product |
| Thiol-Ene "Click" Reaction | Thiol (e.g., 1-dodecanethiol), Photoinitiator or radical initiator | Thioether adduct |
| Ozonolysis | 1. Ozone (O₃) 2. Reductive workup (e.g., dimethyl sulfide) | N-morpholino-10-oxodecanamide |
These reactions allow for the introduction of hydroxyl, epoxide, and other functional groups at the terminus of the acyl chain, providing derivatives with altered polarity and reactivity for further conjugation or material science applications.
Structural Variations at the Amide Nitrogen
While the core structure of N-morpholino-10-undecenamide features a morpholine ring directly attached to the amide nitrogen, structural variations can be envisioned by introducing different substituents on the morpholine ring or by replacing the morpholine moiety altogether. For instance, the synthesis of N-(3-morpholinopropyl)undec-10-enamide has been documented, where a propyl linker separates the morpholine ring from the amide nitrogen. uni.lu This modification can influence the molecule's flexibility, basicity, and intermolecular interactions.
Further variations could involve the use of substituted morpholines in the initial amidation reaction, leading to derivatives with tailored properties. For example, the use of 2,6-dimethylmorpholine (B58159) would introduce steric bulk around the amide bond, potentially affecting its rotational barrier and susceptibility to hydrolysis.
Advanced Synthetic Techniques for Related Morpholine-Containing Structures
The morpholine scaffold is a key component in various advanced chemical and biological structures, and the synthetic methodologies employed for their construction can be conceptually extended to derivatives of N-morpholino-10-undecenamide.
Phosphoramidite (B1245037) Chemistry for Morpholino Oligonucleotide Analogues
Phosphorodiamidate morpholino oligonucleotides (PMOs) are synthetic molecules used in antisense therapeutics. nih.gov Their backbone is composed of morpholino subunits linked by phosphorodiamidate bonds. nih.gov The synthesis of these complex molecules often utilizes phosphoramidite chemistry, a highly efficient method for forming phosphorus-containing linkages. mdpi.com
This chemistry involves the coupling of a 5'-unprotected morpholino monomer with a phosphoramidite-activated monomer on a solid support. mdpi.com This cycle of deprotection, coupling, and oxidation allows for the stepwise construction of the oligonucleotide chain. mdpi.com While directly applied to oligonucleotide synthesis, the principles of phosphoramidite chemistry could be adapted to functionalize the hydroxyl group that can be introduced onto the undecenyl chain of N-morpholino-10-undecenamide (as described in section 2.3.1), enabling the attachment of phosphate (B84403) or phosphonate (B1237965) moieties.
Table 2: Key Steps in Phosphoramidite-based Morpholino Oligonucleotide Synthesis
| Step | Description |
| Detritylation | Removal of the 5'-dimethoxytrityl (DMT) protecting group. |
| Coupling | Reaction of the free 5'-hydroxyl group with a phosphoramidite monomer. |
| Capping | Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. |
| Oxidation | Conversion of the phosphite (B83602) triester linkage to a more stable phosphate triester. |
Bioconjugation and Functionalization Strategies (e.g., Staudinger Reduction-induced processes)
The Staudinger ligation is a powerful bioconjugation technique that involves the reaction of an azide (B81097) with a triarylphosphine. This reaction proceeds through an aza-ylide intermediate, which can be trapped to form a stable amide bond. This strategy is widely used for labeling and modifying biomolecules under mild, physiological conditions.
An azide-functionalized derivative of N-morpholino-10-undecenamide could be synthesized from the corresponding terminal halide or tosylate. This azido-amide could then be reacted with a phosphine-tagged molecule (e.g., a protein, peptide, or fluorescent dye) via the Staudinger ligation to form a stable conjugate. This approach offers a highly selective method for incorporating the morpholino-undecenamide moiety into larger biomolecular assemblies.
Investigations into the Biological Activities of N Morpholino 10 Undecenamide and Its Chemical Relatives
Research into Antimicrobial Properties
The morpholine (B109124) ring is a common feature in a variety of bioactive molecules, and its derivatives have been investigated for a wide range of pharmacological activities, including antimicrobial properties. nih.govresearchgate.net These compounds are recognized for their potential in developing new therapeutic agents. plos.org
Studies on Antifungal Activities
The morpholine chemical class includes known antifungal agents like fenpropimorph (B1672530) and amorolfine. nih.gov These compounds function by inhibiting enzymes in the ergosterol (B1671047) biosynthesis pathway, a critical component of the fungal cell membrane. nih.gov Specifically, they target sterol Δ¹⁴ reductase and sterol Δ⁷-Δ⁸ isomerase, leading to a depletion of ergosterol and the accumulation of toxic intermediate sterols. nih.gov This dual-target mechanism is thought to make it more difficult for fungi to develop resistance. nih.gov Synthetic modifications of these morpholine antifungals, such as silicon incorporation, have yielded analogues with potent, broad-spectrum antifungal activity against various human pathogens, including Candida albicans, Candida glabrata, Cryptococcus neoformans, and Aspergillus niger. nih.gov However, no specific studies detailing the antifungal activity of N-morpholino-10-undecenamide have been identified.
Analysis of Interactions with Biological Membranes
The interaction with and perturbation of biological membranes is a key mechanism of action for many antimicrobial compounds. nih.govmdpi.com The morpholine moiety, due to its physicochemical properties, can influence how a molecule interacts with the lipid bilayer. ontosight.aicapes.gov.br
Proposed Mechanistic Hypotheses for Membrane Perturbation
For antimicrobial peptides and lipopeptides, proposed mechanisms of membrane perturbation include the formation of pores, a "carpet" mechanism where the compounds aggregate on the membrane surface leading to disruption, or the formation of non-lamellar lipid phases. nih.gov The effectiveness of these interactions often depends on the lipid composition of the target membrane. nih.gov For instance, the interaction of the fluorescent probe 10-N-nonyl acridine (B1665455) orange (NAO), which shares a long acyl chain with N-morpholino-10-undecenamide, with bacterial membrane models shows specific complex formation with anionic lipids like cardiolipin (B10847521) and phosphatidylglycerol. nih.gov It is plausible that N-morpholino-10-undecenamide could interact with membranes via its lipophilic undecenoyl tail, which could insert into the lipid bilayer, while the polar morpholine head group interacts with the membrane surface. Such interactions could lead to membrane destabilization, increased permeability, and ultimately, cell death. mdpi.comjmb.or.krplos.org However, without experimental data on N-morpholino-10-undecenamide, these hypotheses remain speculative.
Structure-Activity Relationship Studies for Biological Efficacy
Structure-activity relationship (SAR) studies are crucial for optimizing the biological efficacy of a chemical scaffold. For morpholine-containing compounds, SAR studies have demonstrated that substitutions on the morpholine ring and modifications to other parts of the molecule can significantly impact activity. sci-hub.senih.gov For example, in a series of 2-morpholinobenzoic acid derivatives, modifications to the central ring's substitution pattern and the nature of an N-benzyl bridge were explored to define the pharmacophore for anti-proliferative activity. rsc.org Similarly, for other heterocyclic compounds, the presence of electron-withdrawing groups or specific substituents can enhance antimicrobial activity. esisresearch.org The combination of the long, unsaturated alkyl chain (10-undecenoyl) and the morpholine group in N-morpholino-10-undecenamide presents a unique structure. The terminal double bond in the undecenoyl chain could also be a site for chemical modification or biological interaction. A systematic SAR study would be required to determine the contributions of the acyl chain length, the terminal alkene, and the N-morpholino group to any potential biological activity.
Exploration of Biological Repercussions of Related Morpholine Derivatives
The morpholine heterocycle is considered a "privileged structure" in medicinal chemistry due to its presence in numerous approved drugs and its ability to confer favorable physicochemical and metabolic properties. nih.govsci-hub.se
Modulatory Effects on Biochemical Receptors and Enzymes
Morpholine derivatives have been shown to interact with a wide array of biological targets, including enzymes and receptors. nih.govsci-hub.se They can act as integral components of a pharmacophore for enzyme inhibitors or bestow selective affinity for various receptors. sci-hub.se For instance, morpholine-containing compounds have been developed as inhibitors of phosphatidylcholine-specific phospholipase C, an enzyme implicated in cancer. rsc.org In the central nervous system, morpholine derivatives modulate receptors involved in mood disorders and pain, as well as enzymes related to neurodegenerative diseases. nih.govacs.org The specific receptor or enzyme targets for N-morpholino-10-undecenamide are unknown, but its structure as a fatty acid amide suggests potential interactions with pathways involved in lipid signaling. Fatty acid amides are a class of endogenous lipids with known biological activities, including the modulation of inflammation and immune responses. ontosight.ai
Pharmacological Profiles of Morpholine-Containing Scaffolds
The morpholine ring is a saturated six-membered heterocycle containing both an ether and a secondary amine functional group. This unique structural arrangement imparts favorable physicochemical properties, such as enhanced aqueous solubility and metabolic stability, making it a "privileged scaffold" in medicinal chemistry. Its presence in a molecule can significantly influence biological activity by acting as a key pharmacophoric element or by optimizing pharmacokinetic parameters. An examination of established therapeutic agents incorporating the morpholine moiety reveals its remarkable versatility across diverse pharmacological classes.
To illustrate the pharmacological versatility endowed by the morpholine scaffold, several representative drugs from different therapeutic areas are examined below. These examples highlight the broad range of biological targets that can be effectively modulated by compounds containing this heterocyclic system.
Oncology: In the field of oncology, the morpholine ring is a prominent feature in targeted therapies. Gefitinib , a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, incorporates a morpholine group on its quinazoline (B50416) core. This moiety is crucial for its pharmacological profile, contributing to the molecule's solubility and binding affinity within the ATP-binding pocket of the EGFR kinase domain. Its mechanism of action involves blocking signal transduction pathways that promote tumor cell proliferation, survival, and angiogenesis.
Antimicrobial Agents: The morpholine scaffold is also integral to the structure of potent antimicrobial agents. The antifungal drug Amorolfine is a morpholine derivative that acts by inhibiting two key enzymes in the fungal sterol biosynthesis pathway: Δ14-reductase and Δ7-Δ8-isomerase. This disruption leads to the depletion of ergosterol and the accumulation of ignosterol (B1194617) in the fungal cell membrane, compromising its integrity and function.
In the antibacterial domain, Linezolid is a first-in-class oxazolidinone antibiotic that contains a morpholine ring. It is effective against a range of multidrug-resistant Gram-positive bacteria. Linezolid exerts its bacteriostatic effect by inhibiting the initiation of protein synthesis. It binds to a unique site on the bacterial 50S ribosomal subunit, preventing the formation of the functional 70S initiation complex.
The diverse mechanisms of action and therapeutic applications of these compounds underscore the significance of the morpholine scaffold in drug design. Its incorporation into a lead compound, such as N-Morpholino-10-Undecenamide, provides a strong rationale for investigating a wide spectrum of potential biological activities.
Interactive Data Table 1: Pharmacological Profiles of Representative Morpholine-Containing Drugs
Click on column headers to sort the data.
| Compound Name | Therapeutic Class | Mechanism of Action (Target) | Significance |
|---|---|---|---|
| Gefitinib | Antineoplastic | Inhibitor of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. | Targeted therapy for specific types of non-small cell lung cancer. |
| Amorolfine | Antifungal | Inhibitor of sterol biosynthesis enzymes (Δ14-reductase and Δ7-Δ8-isomerase). | Broad-spectrum topical agent for fungal infections of the skin and nails. |
| Linezolid | Antibacterial | Inhibitor of protein synthesis via binding to the 50S ribosomal subunit. | Treatment for serious infections caused by multidrug-resistant Gram-positive bacteria. |
| Reboxetine | Antidepressant (CNS) | Selective Norepinephrine Reuptake Inhibitor (NRI). | Used in the management of major depressive disorder. |
Applications of N Morpholino 10 Undecenamide in Advanced Materials and Industrial Technologies Research
Envisioned Role as a Surfactant in Formulations
Surfactants are crucial components in a vast array of industrial and commercial products, valued for their ability to modify surface and interfacial properties. The molecular structure of N-Morpholino-10-Undecenamide, featuring a hydrophilic morpholine (B109124) head group and a hydrophobic undecenamide tail, suggests potential surfactant properties.
Research on Emulsification and Interfacial Phenomena
A key application for surfactants is in the formation and stabilization of emulsions. Research in this area would typically involve the systematic study of how N-Morpholino-10-Undecenamide influences the interfacial tension between immiscible liquids, such as oil and water. Key parameters of interest would include the critical micelle concentration (CMC), emulsification efficiency, and long-term stability of the resulting emulsions. Such studies would provide insight into its effectiveness in creating stable mixtures for products like lotions, coatings, and processed foods. Unfortunately, no specific studies detailing these properties for N-Morpholino-10-Undecenamide could be located.
Studies on Rheological Modification in Aqueous Systems
The behavior of surfactants in solution can significantly impact the flow and deformation characteristics (rheology) of aqueous systems. Research would be expected to explore how the addition of N-Morpholino-10-Undecenamide affects the viscosity and viscoelastic properties of water-based formulations. Data from such studies, likely presented in flow curves (viscosity vs. shear rate) and viscoelastic moduli (G' and G''), would be critical for applications requiring controlled thickness and texture, such as in personal care products and industrial thickeners. This specific research data for the compound is not present in the available literature.
Hypothesized Integration in Polymer Chemistry and Composite Materials
The presence of a terminal double bond in the undecenamide chain suggests that N-Morpholino-10-Undecenamide could function as a reactive monomer or a modifying agent in polymer synthesis.
Co-polymerization Studies with Olefinic Monomers
The vinyl group in N-Morpholino-10-Undecenamide presents a theoretical pathway for its incorporation into polymer chains through co-polymerization with other olefinic monomers like ethylene (B1197577) or propylene. Research in this domain would investigate the reactivity ratios of the co-monomers, the resulting polymer microstructure, and the influence of the morpholino side group on the final properties of the co-polymer, such as thermal stability, mechanical strength, and surface characteristics. No such co-polymerization studies involving this specific compound have been published in the reviewed literature.
Research on Utilization in Specialty Coatings and Dispersions
Functional molecules are often incorporated into coatings and dispersions to impart specific properties. N-Morpholino-10-Undecenamide could potentially be researched for its ability to act as a dispersing agent for pigments or other particles in a coating formulation, or as an additive to modify surface properties like hydrophobicity or adhesion. Detailed studies would be required to evaluate its performance in these applications, including analyses of dispersion stability and film-forming properties. This area of research appears to be unexplored for this compound.
Potential for Development of Sustainable and Biodegradable Materials
The increasing demand for environmentally friendly materials drives research into biodegradable and sustainable alternatives. The structure of N-Morpholino-10-Undecenamide, derived from undecylenic acid (a castor oil derivative), suggests a potential bio-based origin. Research would be necessary to assess its biodegradability under various environmental conditions and to explore its use as a building block for more sustainable polymers or surfactants. However, the scientific literature lacks any studies focused on the environmental fate or sustainable application of N-Morpholino-10-Undecenamide.
Exploratory Use in Lubricant and Fuel Additive Formulations (referencing related morpholino compounds)
The investigation into N-Morpholino-10-Undecenamide and its analogs as additives for lubricants and fuels is an emerging area of research, driven by the continuous need for novel compounds that can enhance performance, improve efficiency, and meet increasingly stringent environmental regulations. While specific research on the tribological and fuel-modifying properties of 10-Undecenamide, N-morpholino- is not extensively documented in publicly available literature, the performance of structurally related morpholino and fatty amide compounds provides a strong basis for their exploratory use. These related compounds have demonstrated potential benefits in reducing friction, wear, and improving fuel lubricity.
The fundamental principle behind the use of such long-chain amide compounds lies in their ability to form protective films on metal surfaces. The polar morpholino head group can adsorb onto metallic surfaces, while the long, nonpolar undecenamide tail provides a lubricating layer that reduces direct metal-to-metal contact. This boundary lubrication is critical in preventing wear and reducing friction, particularly under high-load and low-speed conditions.
In lubricant formulations, compounds with amide functionalities are known to act as friction modifiers and anti-wear additives. Research into various fatty acid amides has shown their effectiveness in reducing the coefficient of friction and the wear scar diameter on steel surfaces. For instance, studies on N,N-Bis(2-ethoxyethyl) fatty acid amides derived from vegetable oils have demonstrated significant improvements in the lubricity of kerosene-type jet fuel, making it suitable for use in compression ignition engines that require higher lubricity than standard aviation fuel. mdpi.com
The performance of these N,N-Bis(2-ethoxyethyl) fatty acid amides as lubricity improvers for F-34 kerosene (B1165875) fuel was evaluated using a high-frequency reciprocating rig (HFRR). The results indicated that the addition of these amides at concentrations between 150 and 300 ppm was effective in reducing the wear scar diameter to below the acceptable limit of 460 µm. mdpi.com
Table 1: Effect of N,N-Bis(2-ethoxyethyl) Fatty Acid Amide Concentration on Wear Scar Diameter (WSD) in F-34 Kerosene Fuel
| Additive Concentration (ppm) | Mean Wear Scar Diameter (µm) |
|---|---|
| 0 (Base Fuel) | >600 |
| 150 | 455 |
| 200 | <460 |
| 250 | <460 |
| 300 | 389 |
Data sourced from studies on N,N-Bis(2-ethoxyethyl) fatty acid amides derived from various vegetable oils. mdpi.com
The data demonstrates a clear trend of improved lubricity with increasing concentrations of the amide additive, up to an optimal level. This behavior is attributed to the formation of a more robust and complete adsorbed film on the metal surfaces. It is hypothesized that N-Morpholino-10-Undecenamide would exhibit similar, if not enhanced, performance due to the specific stereochemistry and polarity of the morpholino group.
In the context of fuel additives, particularly for diesel and jet fuels, lubricity is a critical parameter. The refining processes used to reduce sulfur content in modern fuels also inadvertently remove naturally occurring lubricating compounds, leading to an increased risk of wear in fuel injection systems. researchgate.net Amide-based additives are classified as neutral lubricity enhancers and are valued for their effectiveness at low concentrations. wordpress.com
The mechanism of action for these lubricity improvers involves the polar head group of the amide molecule adhering to the metal surfaces of the fuel pump and injectors, while the long hydrocarbon tail forms a protective, lubricating film. This film reduces the friction and wear between moving parts. The unsaturated nature of the undecenamide chain in N-Morpholino-10-Undecenamide could offer additional benefits, potentially enhancing its interaction with metal surfaces or its solubility and stability within the fuel matrix.
Further research into N-Morpholino-10-Undecenamide and related N-acylmorpholino compounds is warranted to fully characterize their performance as lubricant and fuel additives. Key areas for investigation would include:
Tribological Testing: Comprehensive four-ball and HFRR testing to determine the anti-wear, extreme pressure, and friction-reducing properties in various base oils.
Fuel Lubricity Studies: Evaluation of its effectiveness in reducing wear scar diameter in ultra-low sulfur diesel (ULSD) and other low-lubricity fuels.
Thermal and Oxidative Stability: Assessing the compound's stability under the high-temperature conditions encountered in modern engines.
Synergistic Effects: Investigating potential synergistic effects when used in combination with other common lubricant and fuel additives, such as detergents, dispersants, and antioxidants.
The exploration of N-Morpholino-10-Undecenamide in these applications holds the promise of developing a new class of high-performance additives that can contribute to improved mechanical efficiency and longevity of engine components.
Contributions to Drug Discovery Research and Medicinal Chemistry Paradigms
Principles of Scaffold Design and Rational Drug Design
Rational drug design is a strategic approach that leverages the understanding of a biological target's structure and mechanism to design and synthesize new drugs. A key element of this process is the selection and modification of molecular scaffolds, which provide the core structure of a potential drug molecule.
The morpholine (B109124) ring, a six-membered heterocycle containing both an amine and an ether functional group, is considered a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov This designation is due to its frequent appearance in a wide array of biologically active compounds and approved drugs. researchgate.netnih.gov The utility of the morpholine moiety stems from several advantageous physicochemical and biological properties:
Improved Physicochemical Properties: The presence of the morpholine ring can enhance the aqueous solubility and metabolic stability of a molecule, which are crucial for favorable pharmacokinetic profiles. researchgate.netacs.org Its pKa is similar to the pH of blood, which can aid in bioavailability. acs.org
Versatile Synthetic Accessibility: The morpholine ring can be readily incorporated into molecules through various synthetic routes, making it an attractive component for creating diverse chemical libraries. researchgate.netnih.gov
The inclusion of the morpholine moiety in 10-Undecenamide, N-morpholino- immediately suggests its potential for improved drug-like properties and as a handle for further chemical modification in structure-activity relationship (SAR) studies. nih.gov
Methodologies for Compound Screening and Hit Identification
Once a compound or a library of compounds containing a privileged scaffold like morpholine is synthesized, the next step is to screen them for biological activity to identify "hits." High-throughput screening (HTS) is a cornerstone of this process, allowing for the rapid testing of thousands to millions of compounds against a specific biological target. researchgate.netnih.gov
Common HTS assay formats for identifying enzyme inhibitors, a frequent target for morpholine-containing compounds, include:
| Assay Type | Principle | Advantages |
| Fluorescence-Based Assays | Measures changes in fluorescence intensity or polarization upon enzyme activity. | High sensitivity, suitable for miniaturization. nih.govacs.org |
| Luminescence-Based Assays | Detects light produced from a chemical reaction catalyzed by the enzyme. | Low background signals, high sensitivity. researchgate.net |
| Absorbance-Based Assays | Measures changes in light absorption by a substrate or product. | Simple, cost-effective. researchgate.net |
For a compound like 10-Undecenamide, N-morpholino-, which bears resemblance to endogenous fatty acid amides, a relevant screening target could be enzymes involved in lipid metabolism, such as fatty acid amide hydrolase (FAAH). nih.govpnas.org A typical screening cascade would involve an initial HTS campaign to identify initial hits, followed by secondary assays to confirm activity and eliminate false positives.
Preclinical Lead Optimization Studies for N-Morpholino-10-Undecenamide Analogues
After a "hit" compound is identified, it undergoes a process of lead optimization to improve its potency, selectivity, and pharmacokinetic properties, transforming it into a viable drug candidate. This iterative process involves the synthesis and testing of analogues of the initial hit.
For analogues of N-morpholino-10-undecenamide, medicinal chemists would systematically modify its structure. Key areas for modification could include:
The Undecenamide Chain: The length of the alkyl chain could be altered, and the double bond could be moved or removed to investigate the impact on binding affinity and selectivity. nih.gov
The Morpholine Ring: Substitutions could be made on the morpholine ring to explore further interactions with the target protein.
The Amide Linker: The amide bond could be replaced with other functional groups to assess the importance of this linkage for activity and stability.
The goal of these modifications is to develop a comprehensive structure-activity relationship (SAR) that guides the design of more potent and selective compounds. nih.gov During lead optimization, extensive preclinical studies are conducted, including:
In vitro assays: To determine potency (e.g., IC50 or Ki values) and selectivity against related targets.
ADME/Tox studies: To assess the absorption, distribution, metabolism, excretion, and toxicity of the compounds.
In vivo efficacy studies: To evaluate the therapeutic effect of the compounds in animal models of disease. altasciences.com
Research into Targeting Specific Biochemical Pathways (e.g., enzyme inhibition by morpholine derivatives)
The morpholine scaffold is a component of numerous enzyme inhibitors. researchgate.netnih.gov The structural features of 10-Undecenamide, N-morpholino-, particularly the long fatty amide chain, suggest that it or its analogues could be investigated as inhibitors of enzymes involved in lipid signaling pathways.
One such pathway is the endocannabinoid system, where the enzyme fatty acid amide hydrolase (FAAH) is responsible for the degradation of endogenous signaling lipids like anandamide (B1667382) and oleamide. nih.govpnas.org Inhibitors of FAAH have been explored as potential therapeutics for pain, anxiety, and inflammatory disorders. pnas.orgnih.gov The general structure of 10-Undecenamide, N-morpholino- shares features with known FAAH inhibitors, which often possess a long lipophilic chain and a polar head group. nih.gov
Research into the potential enzyme inhibitory activity of N-morpholino-10-undecenamide analogues would involve:
Enzyme Inhibition Assays: To determine if the compounds can inhibit the activity of the target enzyme (e.g., FAAH) and to establish their potency and mechanism of inhibition (e.g., competitive, non-competitive). pnas.org
Molecular Modeling and Docking Studies: To predict how the compounds might bind to the active site of the enzyme, providing insights for rational design of more potent inhibitors.
Cell-Based Assays: To confirm that the compounds can engage the target enzyme in a cellular context and produce the desired biological effect.
Advanced Spectroscopic and Chromatographic Characterization in Academic Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 10-Undecenamide, N-morpholino-, ¹H and ¹³C NMR spectroscopy would be employed to confirm the connectivity of the undecenoyl and morpholino moieties.
In a hypothetical ¹H NMR spectrum, distinct signals would correspond to the different types of protons present in the molecule. For instance, the terminal vinyl protons (=CH₂) of the undecenoyl chain would appear in the downfield region, typically between 4.9 and 5.9 ppm. The protons on the carbon adjacent to the vinyl group (-CH₂-CH=CH₂) would likely resonate around 2.0 ppm. The methylene protons of the long alkyl chain would produce a complex multiplet in the region of 1.2-1.6 ppm. The protons of the morpholino ring would exhibit characteristic shifts, with those adjacent to the oxygen atom appearing at a lower field (around 3.6-3.8 ppm) compared to those adjacent to the nitrogen atom (around 3.4-3.6 ppm), often presenting as complex multiplets due to their chemical and magnetic non-equivalence.
Similarly, a ¹³C NMR spectrum would provide complementary information. The carbonyl carbon of the amide group would be expected to have a chemical shift in the range of 170-175 ppm. The carbons of the terminal double bond would appear at approximately 139 ppm (-CH=) and 114 ppm (=CH₂). The carbons of the morpholino ring would show signals around 66-67 ppm for those bonded to oxygen and 42-46 ppm for those bonded to the nitrogen. The various methylene carbons of the undecenoyl chain would populate the upfield region of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts for 10-Undecenamide, N-morpholino-
| Protons | Predicted Chemical Shift (ppm) |
|---|---|
| =CH₂ | 4.9 - 5.1 |
| -CH= | 5.7 - 5.9 |
| -CH₂-C=O | 2.2 - 2.4 |
| -CH₂-CH=CH₂ | 1.9 - 2.1 |
| -(CH₂)₆- | 1.2 - 1.4 |
| -N-CH₂- (morpholine) | 3.4 - 3.6 |
Table 2: Predicted ¹³C NMR Chemical Shifts for 10-Undecenamide, N-morpholino-
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | 170 - 175 |
| -CH= | ~139 |
| =CH₂ | ~114 |
| -O-CH₂- (morpholine) | 66 - 67 |
| -N-CH₂- (morpholine) | 42 - 46 |
Utilization of Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and can provide insights into its structure through fragmentation patterns. For 10-Undecenamide, N-morpholino-, high-resolution mass spectrometry (HRMS) would be utilized to confirm its elemental composition. The predicted monoisotopic mass of this compound is 268.2151 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 268. Subsequent fragmentation would likely involve cleavage of the amide bond, leading to the formation of characteristic fragment ions. For example, the loss of the morpholino group would generate an acylium ion corresponding to the undecenoyl moiety. Conversely, cleavage could result in a fragment representing the protonated morpholine (B109124).
Electrospray ionization (ESI), a softer ionization technique, would typically show the protonated molecule ([M+H]⁺) at m/z 269.2224 in the positive ion mode. This technique is particularly useful for confirming the molecular weight with minimal fragmentation, which is crucial for purity assessment. By coupling mass spectrometry with a chromatographic separation technique (LC-MS), the presence of impurities can be readily detected and identified based on their mass-to-charge ratios.
Table 3: Predicted Mass Spectrometry Data for 10-Undecenamide, N-morpholino-
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 269.22238 |
| [M+Na]⁺ | 291.20432 |
| [M-H]⁻ | 267.20782 |
Chromatographic Separations for Compound Analysis and Purification (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of individual components in a mixture. For 10-Undecenamide, N-morpholino-, a reverse-phase HPLC (RP-HPLC) method would be the standard approach for analysis and purification.
In a typical RP-HPLC setup, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol. Due to its long alkyl chain, 10-Undecenamide, N-morpholino- is expected to be well-retained on a C18 column. The separation would be based on the differential partitioning of the compound and any impurities between the stationary and mobile phases.
A gradient elution, where the proportion of the organic solvent in the mobile phase is gradually increased, would likely be employed to ensure efficient separation of the target compound from both more polar and less polar impurities. Detection is commonly achieved using a UV detector, as the amide chromophore absorbs UV light, typically around 200-220 nm. The retention time of the compound under specific chromatographic conditions serves as a key identifier, while the peak area can be used for quantitative analysis to determine its purity. For preparative applications, the fraction corresponding to the main peak would be collected for isolation of the pure compound.
Table 4: Example HPLC Method Parameters for Analysis of 10-Undecenamide, N-morpholino-
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 100% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
Future Directions and Emerging Research Frontiers
Advancements in Green Synthesis Methodologies
The synthesis of amides can often involve harsh reagents and solvents. researchgate.net A crucial area for future research would be the development of "green" synthesis routes for 10-Undecenamide, N-morpholino-. This would align with the principles of sustainable chemistry, aiming to reduce environmental impact. cunef.eduresearchgate.net Research in this area would focus on utilizing environmentally benign solvents, renewable starting materials, and catalytic methods to improve atom economy and minimize waste. nih.govmdpi.commdpi.com The development of such methodologies would be a prerequisite for any large-scale production and application.
Table 1: Potential Green Synthesis Strategies for 10-Undecenamide, N-morpholino-
| Strategy | Description | Potential Advantages |
| Biocatalysis | Use of enzymes (e.g., lipases) to catalyze the amidation reaction between 10-undecenoic acid and N-aminomorpholine. | High selectivity, mild reaction conditions, reduced byproducts. |
| Microwave-Assisted Synthesis | Employing microwave irradiation to accelerate the reaction, potentially in solvent-free conditions. researchgate.net | Reduced reaction times, increased yields, lower energy consumption. |
| Flow Chemistry | Performing the synthesis in a continuous flow reactor for better control over reaction parameters. nih.govmit.edu | Improved safety, scalability, and product consistency. |
| Use of Green Solvents | Replacing traditional volatile organic compounds with greener alternatives like ionic liquids or supercritical fluids. | Reduced environmental pollution and health hazards. |
Exploration of Novel Materials Applications and Engineering
The unique structure of 10-Undecenamide, N-morpholino-, which combines a long aliphatic chain with a terminal double bond and a morpholino group, suggests potential applications in materials science. The terminal alkene could be used for polymerization or surface modification, while the amide and morpholino groups could impart specific properties like hydrophilicity or hydrogen bonding capabilities. Future research should explore its potential as a monomer for novel polymers, a building block for self-assembling materials, or as a functional coating.
Application of Computational Chemistry and Molecular Modeling for Predictive Studies
In the absence of experimental data, computational chemistry and molecular modeling offer a powerful tool for initial exploration. mdpi.comrsc.org Molecular dynamics simulations could predict the conformational behavior of 10-Undecenamide, N-morpholino-, while quantum chemical calculations could provide insights into its electronic properties and reactivity. Furthermore, predictive models could be used to screen for potential biological targets or to estimate its physicochemical properties, guiding future experimental work.
Table 2: Predictive Computational Approaches for 10-Undecenamide, N-morpholino-
| Modeling Technique | Predicted Property/Application | Rationale |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity (e.g., antimicrobial, anticancer). | Correlates chemical structure with biological activity based on data from similar compounds. |
| Molecular Docking | Identification of potential protein binding sites and affinity. | Simulates the interaction between the compound and known protein structures. |
| Density Functional Theory (DFT) | Calculation of electronic structure, reactivity, and spectroscopic properties. | Provides fundamental insights into the molecule's chemical behavior. |
| Molecular Dynamics (MD) Simulation | Analysis of conformational flexibility and interactions with solvents or membranes. | Simulates the dynamic behavior of the molecule over time. |
Integration into Multidisciplinary Research Platforms
A comprehensive understanding of 10-Undecenamide, N-morpholino- will require a multidisciplinary approach. Collaboration between synthetic chemists, biologists, materials scientists, and computational chemists will be essential. Integrated platforms that combine high-throughput synthesis, automated biological screening, and computational analysis could accelerate the discovery process. Such an approach would enable the systematic exploration of this compound and its derivatives, potentially uncovering novel applications in medicine, agriculture, or materials science.
Q & A
Q. What quantitative methods are recommended for analyzing morpholino-target binding kinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
